![molecular formula C21H25N3O4S B6570442 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 946381-46-0](/img/structure/B6570442.png)
N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a common motif in pharmaceutical chemistry. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline ring, a sulfonamide group, and two propionyl groups. Tetrahydroquinoline is a semi-hydrogenated derivative of quinoline and is a colorless oil .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a sulfonamide derivative, this compound is likely to have good solubility in polar solvents. The presence of the tetrahydroquinoline ring could also confer aromatic properties .Wissenschaftliche Forschungsanwendungen
N-PSQ has been found to have a wide range of applications in scientific research. It has been used as an inhibitor of AChE in the study of Alzheimer’s disease and other neurological disorders. It has also been used to study the effects of acetylcholine on the brain, as well as the roles of other neurotransmitters in the central nervous system. In addition, N-PSQ has been used to study the effects of various drugs on the brain and to investigate the mechanisms of action of these drugs.
Wirkmechanismus
N-PSQ acts as an inhibitor of AChE, blocking the enzyme’s ability to break down acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which can lead to a variety of effects, including increased alertness and improved memory.
Biochemical and Physiological Effects
N-PSQ has been found to have a variety of biochemical and physiological effects on the brain. It increases the concentration of acetylcholine in the brain, which can lead to improved memory and alertness. In addition, it has been found to increase the activity of certain neurotransmitters, such as dopamine and serotonin, which can lead to improved mood and decreased anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-PSQ has several advantages for use in laboratory experiments. It is highly selective for AChE, meaning that it can be used to study the effects of acetylcholine without affecting other neurotransmitters. It is also highly potent, meaning that low concentrations can be used to achieve the desired effects. However, N-PSQ is not suitable for long-term use, as it can have toxic effects on the brain if used for extended periods of time.
Zukünftige Richtungen
N-PSQ has a wide range of potential applications in scientific research. One potential future direction is the use of N-PSQ in the development of drugs for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, N-PSQ could be used to study the effects of various drugs on the brain and to investigate the mechanisms of action of these drugs. It could also be used to study the effects of acetylcholine on the brain and to investigate the roles of other neurotransmitters in the central nervous system. Finally, N-PSQ could be used to study the effects of various drugs on the brain and to investigate the mechanisms of action of these drugs.
Synthesemethoden
N-PSQ can be synthesized using a variety of methods. One such method involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline and sulfanilamide in the presence of an acid catalyst. This reaction yields the desired compound in high yields. Alternatively, N-PSQ can be synthesized via a multi-step process involving the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with sulfanilamide and then with a secondary amine, such as N-methylpiperazine.
Eigenschaften
IUPAC Name |
N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-20(25)22-16-7-10-18(11-8-16)29(27,28)23-17-9-12-19-15(14-17)6-5-13-24(19)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIWUQWWPVQFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


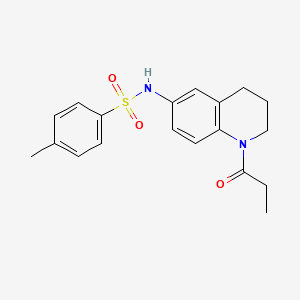
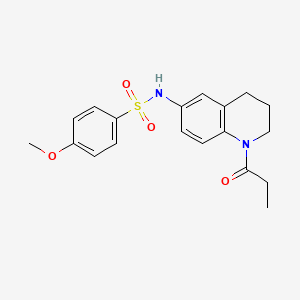
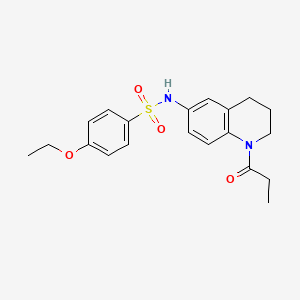
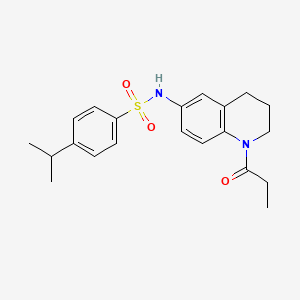
![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570408.png)
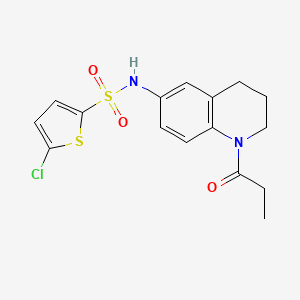
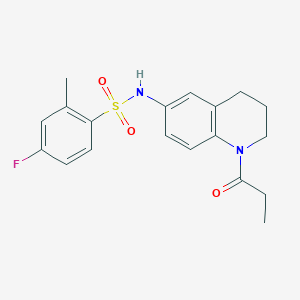


![N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6570436.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570452.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570456.png)